molecular formula C8H13Cl3O3 B14267941 1-(2-Methylpropoxy)ethyl trichloroacetate CAS No. 131301-11-6

1-(2-Methylpropoxy)ethyl trichloroacetate

Cat. No.: B14267941
CAS No.: 131301-11-6
M. Wt: 263.5 g/mol
InChI Key: IOSKKCDKIDKHBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylpropoxy)ethyl trichloroacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a trichloroacetate group attached to an ethyl chain, which is further substituted with a 2-methylpropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylpropoxy)ethyl trichloroacetate typically involves the esterification of trichloroacetic acid with 1-(2-methylpropoxy)ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent, such as dichloromethane, to ensure complete conversion to the desired ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpropoxy)ethyl trichloroacetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of aqueous acids or bases to yield trichloroacetic acid and 1-(2-methylpropoxy)ethanol.

    Substitution Reactions: The trichloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one or more chlorine atoms.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide under reflux conditions.

    Substitution: Common nucleophiles include ammonia, primary amines, and thiols, often in the presence of a base like triethylamine.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction reactions.

Major Products Formed

    Hydrolysis: Trichloroacetic acid and 1-(2-methylpropoxy)ethanol.

    Substitution: Products vary depending on the nucleophile used, such as amides or thioesters.

    Reduction: The corresponding alcohol, 1-(2-methylpropoxy)ethanol.

Scientific Research Applications

1-(2-Methylpropoxy)ethyl trichloroacetate has several applications in scientific research, including:

    Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed ester hydrolysis.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to undergo controlled hydrolysis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Methylpropoxy)ethyl trichloroacetate primarily involves its hydrolysis to release trichloroacetic acid and 1-(2-methylpropoxy)ethanol. The trichloroacetic acid can act as a strong acid, participating in various biochemical and chemical processes. The compound’s ester bond is susceptible to enzymatic and chemical hydrolysis, making it useful in studies involving esterases and other hydrolytic enzymes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl trichloroacetate: Similar in structure but lacks the 2-methylpropoxy group.

    Methyl trichloroacetate: Another ester of trichloroacetic acid with a simpler alkyl group.

    Isopropyl trichloroacetate: Contains an isopropyl group instead of the 2-methylpropoxy group.

Uniqueness

1-(2-Methylpropoxy)ethyl trichloroacetate is unique due to the presence of the 2-methylpropoxy group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with biological molecules, making it a valuable tool in research applications.

Properties

CAS No.

131301-11-6

Molecular Formula

C8H13Cl3O3

Molecular Weight

263.5 g/mol

IUPAC Name

1-(2-methylpropoxy)ethyl 2,2,2-trichloroacetate

InChI

InChI=1S/C8H13Cl3O3/c1-5(2)4-13-6(3)14-7(12)8(9,10)11/h5-6H,4H2,1-3H3

InChI Key

IOSKKCDKIDKHBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(C)OC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.